molecular formula C6H8BO5P B11759780 (4-Boronophenyl)phosphonic acid

(4-Boronophenyl)phosphonic acid

Cat. No.: B11759780
M. Wt: 201.91 g/mol
InChI Key: FDSXINKUJGKOHE-UHFFFAOYSA-N
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Description

(4-Boronophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H8BO5P. It is characterized by the presence of a boron atom attached to a phenyl ring, which is further connected to a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boronophenyl)phosphonic acid typically involves the reaction of 4-bromophenylboronic acid with a phosphonic acid derivative. One common method is the palladium-catalyzed coupling reaction, where 4-bromophenylboronic acid reacts with diethyl phosphite in the presence of a palladium catalyst and a base . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Boronophenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, phosphine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Boronophenyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-Boronophenyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable ligand in enzyme inhibition studies. The phosphonic acid group can interact with metal ions, facilitating its use in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Boronophenyl)phosphonic acid is unique due to the presence of both boron and phosphonic acid groups, which provide a combination of reactivity and binding properties not found in other similar compounds. This dual functionality makes it particularly valuable in fields such as catalysis, materials science, and medicinal chemistry .

Properties

IUPAC Name

(4-boronophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXINKUJGKOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)P(=O)(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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